
A Comparative Guide to TACE Inhibitors: BMS-
561392 vs. TMI-005

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable inhibitors of Tumor

Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17: BMS-561392 and

TMI-005 (Apratastat). TACE is a critical enzyme in the inflammatory pathway, responsible for

the release of soluble Tumor Necrosis Factor-α (TNF-α), a key cytokine implicated in a range of

inflammatory diseases. The development of TACE inhibitors has been a significant area of

research for conditions such as rheumatoid arthritis. This document aims to offer an objective

comparison of the performance of BMS-561392 and TMI-005, supported by experimental data,

to aid researchers in their understanding and future work in this field.
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Feature BMS-561392 TMI-005 (Apratastat)

Primary Target
Highly selective TACE

(ADAM17) inhibitor

Dual inhibitor of TACE and

Matrix Metalloproteinases

(MMPs)

Potency (TACE IC50) 0.20 nM[1] 20 nM - 440 nM[1]

Selectivity
>100-fold selective over

various MMPs[1]

Inhibits MMP-1 (IC50 = 33 nM)

and MMP-13 (IC50 = 8.1 nM)

Clinical Development

Entered Phase II trials for

rheumatoid arthritis;

discontinued due to

hepatotoxicity.[1]

Entered Phase II trials for

rheumatoid arthritis;

discontinued due to lack of

efficacy.[2][3]

Quantitative Data Comparison
The following tables summarize the available quantitative data for BMS-561392 and TMI-005,

providing a clear comparison of their inhibitory potency and selectivity.

Table 1: In Vitro Inhibitory Activity (IC50, nM)
Target BMS-561392 TMI-005 (Apratastat)

TACE (ADAM17) 0.20[1] 20 / 440[1]

MMP-1
>4,949 (for a similar

compound)
33

MMP-2 3,333 (for a similar compound) -

MMP-3 163 (for a similar compound) -

MMP-8 795 (for a similar compound) -

MMP-9
>2,128 (for a similar

compound)
-

MMP-13
16,083 (for a similar

compound)
8.1
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Data for a closely related and highly selective TACE inhibitor from Bristol-Myers Squibb is used

to illustrate the selectivity profile of the BMS-561392 chemical series.

Mechanism of Action and Signaling Pathway
Both BMS-561392 and TMI-005 are designed to inhibit the enzymatic activity of TACE. TACE is

a sheddase that cleaves the membrane-anchored precursor of TNF-α (pro-TNF-α) to release

its soluble, biologically active form. By blocking TACE, these inhibitors reduce the levels of

soluble TNF-α, thereby mitigating the downstream inflammatory cascade.
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TACE inhibition of TNF-α release.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

TACE Enzymatic Assay (Fluorogenic Substrate-Based)
This protocol describes a common method for determining the in vitro potency of TACE

inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds

against recombinant human TACE.

Materials:

Recombinant human TACE (catalytic domain)

Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

Assay buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl2, 0.005% Brij-35)

Test compounds (BMS-561392, TMI-005) dissolved in DMSO

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer

to the desired final concentrations.

Add 50 µL of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of

the 96-well plate.

Add 25 µL of the recombinant human TACE enzyme solution (at a pre-determined optimal

concentration) to each well.
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Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic TACE substrate to each

well.

Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 328/393

nm) at 37°C for 30-60 minutes in a kinetic mode.

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time

curves.

Determine the percent inhibition for each compound concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Prepare Compound Dilutions Add Compound to Plate Add TACE Enzyme Pre-incubate Add Fluorogenic Substrate Measure Fluorescence (Kinetic) Calculate IC50

Click to download full resolution via product page

Workflow for TACE enzymatic assay.

TNF-α Release Assay in LPS-Stimulated Macrophages
This cellular assay assesses the ability of inhibitors to block TACE activity in a more

physiologically relevant context.

Objective: To measure the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated

macrophages.

Materials:

RAW 264.7 murine macrophage cell line

DMEM supplemented with 10% FBS and antibiotics
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Lipopolysaccharide (LPS) from E. coli

Test compounds (BMS-561392, TMI-005) dissolved in DMSO

24-well cell culture plates

Mouse TNF-α ELISA kit

Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them

to adhere overnight.[4]

The following day, replace the medium with fresh medium containing serial dilutions of the

test compounds or vehicle.

Pre-incubate the cells with the compounds for 1 hour at 37°C.[5]

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[4]

Incubate the plates for 4-6 hours at 37°C.[5]

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

Quantify the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit

according to the manufacturer's instructions.

In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations

using a suitable cell viability assay to ensure that the observed reduction in TNF-α is not due

to cell death.

Calculate the percent inhibition of TNF-α release for each compound concentration and

determine the IC50 value.

Clinical Trial Outcomes
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Both BMS-561392 and TMI-005 advanced to Phase II clinical trials for the treatment of

rheumatoid arthritis, but neither progressed further.

BMS-561392: This highly selective TACE inhibitor was discontinued from clinical development

due to observations of hepatotoxicity (liver toxicity) in trial participants.[1]

TMI-005 (Apratastat): A 12-week, randomized, placebo-controlled Phase II study involving 390

rheumatoid arthritis patients was conducted.[6] Patients received 50, 100, or 150 mg of TMI-

005 orally three times daily. The trial failed to demonstrate a significant improvement in

symptoms compared to the placebo group.[2][6] While no hepatotoxicity was observed, the

lack of efficacy led to the termination of its development for this indication.[3][6] The broad-

spectrum MMP inhibition of TMI-005 was also associated with reports of tendonitis, an adverse

effect reminiscent of earlier MMP inhibitors.[6]

Summary and Conclusion
BMS-561392 and TMI-005 represent two distinct strategies in the pursuit of TACE inhibition for

inflammatory diseases.

BMS-561392 exemplifies a target-selective approach, demonstrating high potency and

selectivity for TACE. While this precision is often sought after in drug design to minimize off-

target effects, the compound's clinical development was halted by safety concerns,

specifically hepatotoxicity.

TMI-005, on the other hand, was designed as a dual inhibitor of TACE and MMPs. This

broader spectrum of activity did not translate into clinical efficacy for rheumatoid arthritis and

may have contributed to side effects such as tendonitis.

The divergent outcomes of these two molecules underscore the challenges in developing safe

and effective TACE inhibitors. While potent and selective inhibition of TACE is achievable, as

demonstrated by BMS-561392, translating this into a clinically successful therapeutic requires

a delicate balance of efficacy and safety. The experience with TMI-005 suggests that broader

inhibition of related enzymes may not necessarily enhance therapeutic benefit and could

introduce additional liabilities. This comparative guide highlights the importance of careful

target validation and selectivity profiling in the development of novel anti-inflammatory agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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